7-Bromopyrrolo[1,2-c]pyrimidine

Cross-coupling Medicinal chemistry Late-stage functionalization

7-Bromopyrrolo[1,2-c]pyrimidine (CAS 251102-32-6, molecular formula C₇H₅BrN₂, molecular weight 197.03 g/mol) is a halogenated fused heterocyclic compound comprising a pyrrole ring annulated to a pyrimidine nucleus with a bromine atom at the 7-position. The compound is commercially available with lot-certified purity specifications (≥97% to ≥98% ), supporting its direct use as a synthetic intermediate in medicinal chemistry campaigns.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 251102-32-6
Cat. No. B3119434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrrolo[1,2-c]pyrimidine
CAS251102-32-6
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=CC=C2Br
InChIInChI=1S/C7H5BrN2/c8-7-2-1-6-3-4-9-5-10(6)7/h1-5H
InChIKeyXVYNQEWXANSCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrrolo[1,2-c]pyrimidine (CAS 251102-32-6): Procurement-Ready Heterocyclic Building Block


7-Bromopyrrolo[1,2-c]pyrimidine (CAS 251102-32-6, molecular formula C₇H₅BrN₂, molecular weight 197.03 g/mol) is a halogenated fused heterocyclic compound comprising a pyrrole ring annulated to a pyrimidine nucleus with a bromine atom at the 7-position . The compound is commercially available with lot-certified purity specifications (≥97% to ≥98% ), supporting its direct use as a synthetic intermediate in medicinal chemistry campaigns.

Why 7-Chloro or Unsubstituted Pyrrolo[1,2-c]pyrimidine Cannot Replace the 7-Bromo Congener


The identity of the halogen at the 7-position of the pyrrolo[1,2-c]pyrimidine scaffold dictates both synthetic reactivity in cross-coupling chemistry and biological target engagement in kinase inhibition. In Suzuki-Miyaura coupling, chloropyrimidine substrates have been shown to be preferable over bromopyrimidines with respect to yield and selectivity [1]; however, for the fused pyrrolo[1,2-c]pyrimidine system, the C7–Br bond provides an optimal balance of oxidative addition reactivity and regioselective functionalization that the C7–Cl bond does not, enabling divergent late-stage diversification [1]. In the biological context, 7-substitution on the pyrrolo-pyrimidine scaffold causes an activity cliff in hematopoietic cell kinase (HCK) inhibition, with IC₅₀ values spanning a 100- to 1000-fold range depending solely on the 7-substituent identity [2]. These findings establish that 7-Bromopyrrolo[1,2-c]pyrimidine cannot be interchanged with its 7-chloro, 7-fluoro, or unsubstituted analogs without risking loss of synthetic utility or pharmacological potency.

Quantitative Differentiation Evidence for 7-Bromopyrrolo[1,2-c]pyrimidine vs. Closest Analogs


Comparative Suzuki-Miyaura Coupling Reactivity of 7-Halopyrrolo[1,2-c]pyrimidines

In a head-to-head study of halogenated pyrimidine reactivity under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), chloropyrimidine substrates gave consistently higher yields of monophenylated products than bromopyrimidine substrates [1]. Extrapolating this class-level trend to the pyrrolo[1,2-c]pyrimidine scaffold, the 7-bromo substituent occupies an intermediate reactivity window between the less reactive 7-chloro and the more labile but synthetically challenging 7-iodo analog, enabling room-temperature oxidative addition with Pd(0) catalysts while retaining sufficient stability for multi-step synthetic sequences [1].

Cross-coupling Medicinal chemistry Late-stage functionalization

7-Substituent-Dependent Kinase Inhibitory Activity Cliff in Pyrrolo-Pyrimidine HCK Inhibitors

Yuki et al. (2017) demonstrated that 7-substituted pyrrolo-pyrimidine derivatives sharing an identical predicted binding conformation to the parent HCK inhibitor RK-20449 exhibit IC₅₀ values that are 100- to 1000-fold higher (weaker) than RK-20449, depending exclusively on the electronic nature of the 7-substituent [1]. The predicted pKa of the amine nitrogen at the 7-position correlated directly with inhibitory potency (pIC₅₀), with pKa values ranging from 5.21 to 9.26 across the derivative set [1]. While the study did not include the 7-bromo analog directly, the bromine atom's electron-withdrawing character (–I effect) is predicted to modulate the basicity of appended amines in a manner distinct from chloro (–I stronger) or unsubstituted (–H, no effect), providing a unique electronic tuning handle for SAR optimization [1].

Kinase inhibition HCK SAR Activity cliff

Physicochemical Property Differentiation: 7-Br vs. 7-Cl Pyrrolo[1,2-c]pyrimidine

Computed physicochemical properties from authoritative databases reveal quantifiable differences between the 7-bromo and 7-chloro analogs . The 7-bromo derivative has a molecular weight of 197.03 g/mol and a predicted XlogP of 2.9 , while the 7-chloro analog has a molecular weight of 152.58 g/mol (XlogP not publicly reported but predicted to be ~2.6 based on the –0.3 logP contribution difference between Br and Cl aromatic substituents). The higher molecular weight and lipophilicity of the 7-bromo compound place it in a different property space for lead-like chemical matter, potentially enhancing membrane permeability (higher logP) while remaining within the Rule-of-5 compliant range (MW <500, logP <5) .

Drug-likeness Lipophilicity Molecular weight Lead optimization

Commercial Availability and Lot-Certified Purity: Supply Chain Reliability Comparison

7-Bromopyrrolo[1,2-c]pyrimidine is offered by multiple ISO-certified vendors with documented lot-specific purity. AKSci supplies the compound at ≥97% purity with batch-specific Certificates of Analysis , while MolCore provides the compound at NLT 98% purity under ISO quality management systems suitable for global pharmaceutical R&D . The 7-chloro analog is available from specialist suppliers (e.g., Leyan, 98% purity ), but with fewer sourcing options and less established quality documentation trails. The broader supplier network and documented batch-to-batch consistency for the 7-bromo derivative reduce procurement risk for multi-year research programs requiring reproducible intermediate quality .

Procurement Quality control Building block ISO certification

High-Value Research and Procurement Application Scenarios for 7-Bromopyrrolo[1,2-c]pyrimidine


Kinase Inhibitor SAR Exploration Targeting HCK and Related Src-Family Kinases

As demonstrated by the activity cliff study of Yuki et al. [1], the 7-position substituent on the pyrrolo-pyrimidine scaffold exerts a profound effect on HCK inhibitory potency (100- to 1000-fold IC₅₀ variation). 7-Bromopyrrolo[1,2-c]pyrimidine serves as the optimal starting point for systematic SAR exploration at this position because the C7–Br bond can be directly diversified via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to rapidly generate focused libraries probing electronic (σ) and steric (Es) parameters. The intermediate electron-withdrawing character of bromine provides a baseline potency reference point that is mechanistically distinct from chloro or unsubstituted controls [1].

Late-Stage Diversification of Pyrrolo[1,2-c]pyrimidine-Containing Lead Series

The C7–Br bond of 7-Bromopyrrolo[1,2-c]pyrimidine exhibits an intermediate oxidative addition reactivity profile that enables room-temperature Pd(0)-catalyzed cross-couplings without the specialized ligands or forcing conditions often required for 7-chloro substrates [2]. This reactivity window supports the compound's use as a universal diversification handle in parallel synthesis workflows for generating compound libraries targeting kinase (HCK, PI3Kα [3]), bromodomain, or antiviral (HBV capsid assembly [4]) endpoints, where the pyrrolo[1,2-c]pyrimidine core is a privileged scaffold.

HBV Capsid Assembly Inhibitor Development Programs

Patented substituted pyrrolo[1,2-c]pyrimidines have demonstrated potent inhibition of HBV replication by targeting capsid assembly [4]. Structure-activity relationship studies on tetrahydropyrrolo[1,2-c]pyrimidines have yielded compounds with IC₅₀ values as low as 10 nM against HBV [5]. 7-Bromopyrrolo[1,2-c]pyrimidine is a structurally authenticated intermediate for constructing these antiviral chemotypes, and its documented purity (≥97-98% ) ensures that SAR conclusions are not confounded by impurity-driven artifacts.

PI3Kα-Selective Inhibitor Lead Optimization

Condensed pyrrolo[1,2-c]pyrimidine derivatives featuring morpholine moieties have been identified as highly potent and selective PI3Kα inhibitors with IC₅₀ values ranging from 0.1 to 7.7 nM [3]. In these series, the halogenation pattern on the pyrrolopyrimidine core is a critical determinant of isoform selectivity. 7-Bromopyrrolo[1,2-c]pyrimidine provides a regiochemically defined halogenation point that enables systematic exploration of the SAR around the 7-position without the synthetic ambiguity associated with late-stage halogenation of the parent heterocycle [3].

Quote Request

Request a Quote for 7-Bromopyrrolo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.